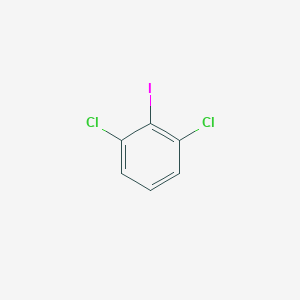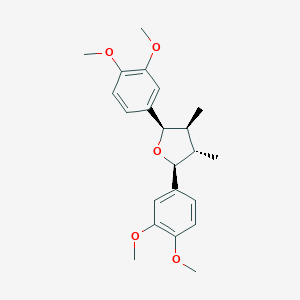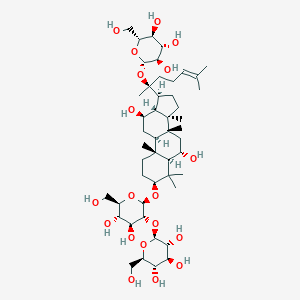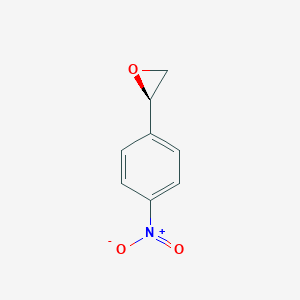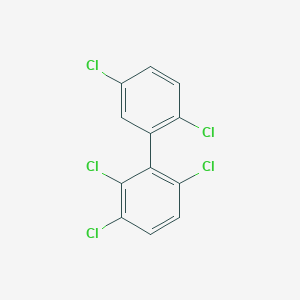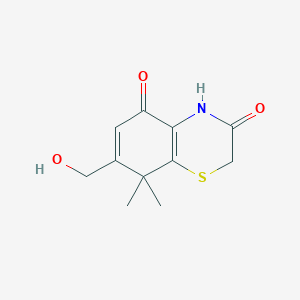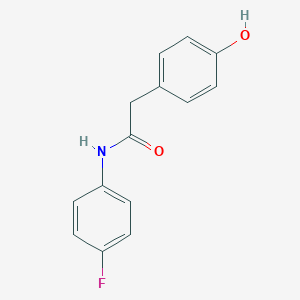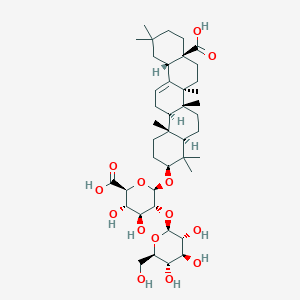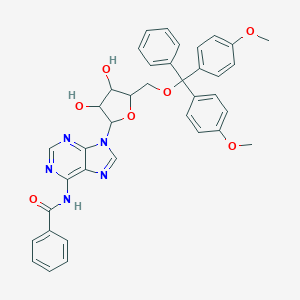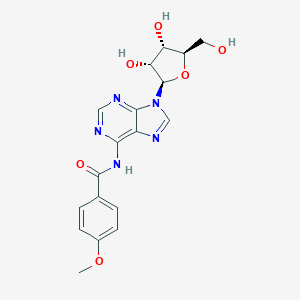
N6-Anisoyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a chemical compound with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol This compound is a derivative of adenosine, where the adenosine molecule is modified by the addition of a 4-methoxybenzoyl group at the N6 position
Mechanism of Action
- Role : It modulates various aspects of RNA function, including transcription, translation, processing, and metabolism .
- Regulation : The m6A modification process is dynamic and reversible. It involves three key factors:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N6-Anisoyladenosine is involved in various biochemical reactions It interacts with a range of enzymes, proteins, and other biomoleculesIt is known that this compound, like its m6A counterpart, plays a crucial role in post-transcriptional regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound, similar to m6A, can alter the stability, splicing, and translation of RNA, thereby affecting gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about the temporal effects of this compound in in vitro or in vivo studies are currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can affect its localization or accumulation. Specific details about the transport and distribution of this compound are currently limited.
Preparation Methods
The synthesis of N6-Anisoyladenosine typically involves the reaction of adenosine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
N6-Anisoyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N6-Anisoyladenosine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its effects on cellular processes, including signal transduction and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular and neurological disorders.
Comparison with Similar Compounds
N6-Anisoyladenosine can be compared with other adenosine derivatives such as:
N6-(4-Methoxybenzyl)adenosine: Similar in structure but with a benzyl group instead of a benzoyl group.
Adenosine phosphate: A phosphorylated form of adenosine used in various biochemical applications.
Acadesine: An adenosine analog with potential therapeutic applications in ischemic conditions.
The uniqueness of this compound lies in its specific modification at the N6 position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLBCYELIMFHS-XWXWGSFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound monohydrate as C18H19N5O6. H2O [].
Q2: Can you describe the key structural features of this compound based on the abstract?
A2: The research paper highlights several key structural characteristics of this compound []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
